molecular formula C13H16ClNO4S B1418883 (3S)-1-(3-Chloro-2-methylbenzenesulfonyl)piperidine-3-carboxylic acid CAS No. 1212582-76-7

(3S)-1-(3-Chloro-2-methylbenzenesulfonyl)piperidine-3-carboxylic acid

Cat. No.: B1418883
CAS No.: 1212582-76-7
M. Wt: 317.79 g/mol
InChI Key: ZKZAAQOSAHCUEV-JTQLQIEISA-N
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Description

(3S)-1-(3-Chloro-2-methylbenzenesulfonyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H16ClNO4S and its molecular weight is 317.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Analytical Chemistry

The compound's structure, similar to that of parabens and other benzenesulfonyl derivatives, makes it relevant in studies related to environmental chemistry, specifically in the analysis and understanding of the occurrence, fate, and behavior of such compounds in aquatic environments. For instance, studies on parabens, which are structurally similar, show their ubiquitous presence in surface water and sediments, raising concerns about their environmental impact and necessitating detailed analysis and monitoring (Haman, Dauchy, Rosin, & Munoz, 2015).

Organic Synthesis and Medicinal Chemistry

The compound's structure is also indicative of its potential role in organic synthesis and medicinal chemistry. The reactivity of piperidine and benzenesulfonyl moieties, as seen in literature, suggests applications in synthesizing complex organic molecules and exploring their biological activities. Research has delved into the synthesis of novel cyclic compounds containing aminobenzenesulfonamide, a group structurally akin to the compound , highlighting its potential in the discovery of new functional molecules and pharmaceuticals (Kaneda, 2020).

Biocatalysis and Fermentation Technology

Given its carboxylic acid moiety, this compound may also have relevance in studies related to biocatalysis and fermentation technology. Carboxylic acids have been noted for their roles as precursors in various industrial chemicals and their inhibitory effects on microbes used in fermentative production, which is an area of interest in bioengineering and industrial microbiology (Jarboe, Royce, & Liu, 2013).

Properties

IUPAC Name

(3S)-1-(3-chloro-2-methylphenyl)sulfonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-9-11(14)5-2-6-12(9)20(18,19)15-7-3-4-10(8-15)13(16)17/h2,5-6,10H,3-4,7-8H2,1H3,(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZAAQOSAHCUEV-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC[C@@H](C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S)-1-(3-Chloro-2-methylbenzenesulfonyl)piperidine-3-carboxylic acid
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(3S)-1-(3-Chloro-2-methylbenzenesulfonyl)piperidine-3-carboxylic acid
Reactant of Route 5
(3S)-1-(3-Chloro-2-methylbenzenesulfonyl)piperidine-3-carboxylic acid
Reactant of Route 6
(3S)-1-(3-Chloro-2-methylbenzenesulfonyl)piperidine-3-carboxylic acid

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